Brazzein
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
QDKCKKVYENYPVSKCQLANQCNYDCKLDKHARSGECFYDEKRNLQCICDYCEY |
Origin of Product |
United States |
Structural Biology and Biophysics of Brazzein
Primary Structure and Sequence Analysis
Brazzein is typically composed of 54 amino acid residues, resulting in a molecular weight of approximately 6.5 kDa. The amino acid sequence of this compound was determined through peptide sequencing oup.com. The protein chain contains eight cysteine residues, which are crucial for forming disulfide bonds that stabilize its structure nih.gov. Sequence comparisons have revealed that this compound shares a "cysteine-stabilized alpha-beta" (CSαβ) motif with other protein families, including scorpion neurotoxins, insect defensins, and plant gamma-thionins, although there is little sequence identity apart from the conserved cysteines oup.comnih.gov.
Identification of this compound Isoforms (e.g., Pyroglutamate (B8496135) and des-Pyroglutamate Forms)
Natural this compound isolated from Pentadiplandra brazzeana fruit exists in at least two isoforms researchgate.netmdpi.com. The major isoform, often referred to as pyrE-bra, consists of 54 amino acids and has a pyroglutamic acid residue at its N-terminus researchgate.netmdpi.com. This form constitutes about 80% of the this compound found in the fruit researchgate.netmdpi.com. The minor isoform, known as des-pGlu1-brazzein or des-pyrE-bra, lacks this N-terminal pyroglutamate residue, resulting in a protein of 53 amino acids researchgate.netmdpi.com. Research indicates that the minor isoform (des-pGlu1-brazzein) is approximately twice as sweet as the major isoform (pyrE-bra) researchgate.netmdpi.comresearchgate.net. There is also mention of a potential third form containing glutamine at the N-terminus that undergoes conversion to pyroglutamate, although only the pyroglutamate and des-pyroglutamate forms are typically detected in ripe fruit medcraveonline.com.
Three-Dimensional Architecture and Conformational Studies
The three-dimensional structure of this compound has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography researchgate.netmdpi.com. These studies have revealed a compact and stable fold.
Secondary Structural Elements (α-Helices and β-Strands)
The secondary structure of this compound is characterized by the presence of both alpha-helices and beta-strands researchgate.netmedcraveonline.comacs.org. Solution NMR studies have shown that this compound contains one alpha-helix, typically located around residues 21-29 nih.govnih.govnthu.edu.tw. It also possesses three strands of antiparallel beta-sheet oup.comnthu.edu.twresearchgate.netrcsb.org. One study identified these strands as residues 5-7 (strand I), 44-50 (strand II), and 34-39 (strand III) nthu.edu.tw. Another NMR study suggested the presence of a short 3₁₀-helix (residues 14-17) in addition to the alpha-helix and antiparallel beta-sheets nih.govnih.gov. Crystal structures have also confirmed the presence of alpha-helices and beta-strands, although some differences in the number and location of helices have been noted compared to solution structures researchgate.net.
Tertiary Fold Topology and Disulfide Bonds (e.g., Cysteine-Stabilized αβ (CSαβ) Fold)
This compound adopts a cysteine-stabilized αβ (CSαβ) fold oup.comresearchgate.netresearchgate.net. This fold is characterized by an alpha-helix packed against a three-stranded antiparallel beta-sheet acs.org. The stability of this fold is significantly contributed by four disulfide bonds nih.govresearchgate.netmedcraveonline.comacs.orgresearchgate.netnih.govnih.gov. These disulfide bridges connect various elements of the secondary structure, effectively cross-linking the protein chain and contributing to its compact architecture nthu.edu.tw. Specific disulfide pairings identified include Cys4-Cys52, Cys16-Cys37, Cys22-Cys47, and Cys26-Cys49 nthu.edu.tw. The CSαβ motif is also found in other protein families, highlighting an evolutionary relationship despite low sequence similarity outside of the conserved cysteines oup.comnih.gov.
Analysis of Conformational Stability (Thermal and pH-Dependent)
A key characteristic of this compound is its exceptional conformational stability across a wide range of temperatures and pH values oup.comnih.govresearchgate.netresearchgate.netnih.govnthu.edu.twresearchgate.netnih.govnih.govproteopedia.orgnih.govwikipedia.orgacademicdirect.org. The four disulfide bonds play a crucial role in conferring this high degree of thermal and pH stability researchgate.netnih.govnih.govproteopedia.orgnih.gov. Studies have shown that this compound retains its sweetness even after exposure to high temperatures, such as 80°C for 4 hours or 98°C for 2 hours wikipedia.orgresearchgate.net. It is also stable over a broad pH range, typically from 2.5 to 8 wikipedia.org. Some research indicates stability even within a pH range of 2.5-11.0 nih.gov. This remarkable stability is attributed to its compact, disulfide-rich structure . While generally stable, variable temperature studies have revealed that this compound can undergo local, reversible conformational changes within certain temperature ranges, for instance, between 3°C and 37°C with a midpoint around 27°C researchgate.netnih.govproteopedia.orgnih.gov. These changes can affect the orientation of specific residues and loops known to be important for sweetness nih.govnih.gov.
Protein Dynamics and Flexibility Studies
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4180364 |
| Pyroglutamic acid | 10507 |
| Sucrose (B13894) | 5782 |
| Monellin | 16123142 |
| Thaumatin | 16216992 |
| Aspartame | 338 |
| Stevia | 441215 |
| Cyclamate | 6076 |
| Neotame | 9810996 |
Data Table: this compound Isoforms
| Isoform Name | Number of Amino Acids | N-terminus | Relative Abundance in Fruit | Relative Sweetness (vs. Major Form) |
| pyrE-bra (Major) | 54 | Pyroglutamic acid | ~80% | 1x |
| des-pGlu1-brazzein (Minor) | 53 | Absent | ~20% | ~2x |
Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a key technique in determining the solution structure of this compound. The first three-dimensional structure of this compound was reported using 1H NMR spectroscopy. mdpi.com Studies employing proton NMR at specific conditions (e.g., pH 5.2 and 22°C, or pH 3.5 and 300K) have allowed for the sequence-specific assignment of backbone and sidechain proton resonances through standard two-dimensional NMR techniques. rcsb.orgnih.gov
NMR studies have revealed that the secondary structure of this compound in solution typically consists of one alpha-helix and two strands of antiparallel beta-sheet. mdpi.comnih.gov Some studies have also indicated the presence of a short 3₁₀-helix and potentially a third beta-strand near the N-terminus, depending on the conditions. mdpi.comnih.gov The this compound fold is described as a "cysteine-stabilized alpha-beta motif" (CSαβ), where the alpha-helix and a beta-strand are stabilized by disulfide bonds. mdpi.com
NMR has also been utilized to study the structural and dynamic properties of this compound variants, such as those with single-site substitutions or insertions, to understand the relationship between structure, dynamics, and sweetness. nih.gov By analyzing data from techniques like three-dimensional NOESY and using tools like TALOS+ for dihedral angle restraints, researchers have determined the solution structures of these variants, revealing localized conformational and dynamic differences compared to the wild-type protein. nih.gov Chemical shifts of 13Cα and 13Cβ of cysteine residues have been used to verify their oxidation state and involvement in disulfide bridges. nih.gov
X-ray Crystallography
X-ray crystallography provides high-resolution details of protein structures in a crystalline state. The first crystal structure of this compound was reported at 1.8 Å resolution. iucr.orgnih.govresearchgate.net Crystallization of native this compound, which can include both full-length and des-pGlu1-brazzein forms, has been achieved using methods like hanging-drop vapor diffusion. researchgate.net
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for analyzing the secondary structure content and folding properties of proteins in solution. researchgate.netnih.gov It is widely used to estimate the proportions of alpha-helices, beta-sheets, turns, and coils in a protein. nih.gov
Advanced Chromatographic and Electrophoretic Techniques for Structural Confirmation
Advanced chromatographic and electrophoretic techniques play a crucial role in the purification and characterization of this compound, which are essential steps before structural analysis. Techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are commonly used to assess the purity and determine the molecular weight of this compound and its variants. nih.govoup.comresearchgate.net
Ion exchange chromatography, using materials like carboxymethyl Sepharose or DEAE columns, is frequently employed for this compound purification. nih.govresearchgate.netresearchgate.netresearchgate.net Other techniques like metal affinity chromatography and RP-HPLC are also applied. nih.govresearchgate.net These methods help in isolating this compound from its source material or expression system and in separating different forms or variants of the protein. nih.govresearchgate.net While primarily used for purification and assessing molecular integrity, the results from these techniques, such as consistent elution times on RP-HPLC or observed molecular weights on SDS-PAGE, contribute to confirming the identity and purity of the protein samples used for detailed structural studies by NMR and X-ray crystallography. nih.govoup.comresearchgate.net Edman degradation is another technique used for determining the primary structure (amino acid sequence) of this compound. mdpi.comnih.gov
Table 1: Summary of Structural Elucidation Techniques Applied to this compound
| Technique | Information Provided | Key Findings for this compound |
| NMR Spectroscopy | Solution structure, dynamics, residue-specific information | Three-dimensional solution structure, secondary structure (alpha-helix, beta-sheets, 3₁₀-helix), disulfide bond verification, dynamics of variants. mdpi.comrcsb.orgnih.govnih.gov |
| X-ray Crystallography | Crystal structure, high-resolution details | High-resolution three-dimensional structure in crystalline form, confirmation of secondary structures, identification of additional structural elements in crystal form, details of potential interactions. iucr.orgresearchgate.netnih.govresearchgate.netresearchgate.netrcsb.orgnih.gov |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content, folding properties | Estimation of alpha-helix and beta-sheet percentages, assessment of protein folding and conformational changes. mdpi.comnih.govresearchgate.netnih.gov |
| Advanced Chromatography & Electrophoresis | Purification, purity assessment, molecular weight confirmation | Isolation of this compound, verification of purity (e.g., by RP-HPLC, SDS-PAGE), determination of molecular weight. nih.govoup.comresearchgate.net |
Table 2: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| This compound | 4180364 |
This compound is a small, thermostable sweet-tasting protein isolated from the fruit of the West African plant Pentadiplandra brazzeana. mdpi.comwikipedia.orgiucr.orgresearchgate.net It is characterized by a single polypeptide chain typically consisting of 54 amino acid residues and stabilized by four disulfide bonds. researchgate.netnih.govnih.gov Its compact structure contributes significantly to its remarkable stability across a wide range of pH and high temperatures. researchgate.netnih.gov The determination of this compound's three-dimensional structure has been crucial for understanding its sweet taste properties and exploring its potential applications.
Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a key technique in determining the solution structure of this compound. The first three-dimensional structure of this compound was reported using 1H NMR spectroscopy. mdpi.com Studies employing proton NMR at specific conditions (e.g., pH 5.2 and 22°C, or pH 3.5 and 300K) have allowed for the sequence-specific assignment of backbone and sidechain proton resonances through standard two-dimensional NMR techniques. rcsb.orgnih.gov
NMR studies have revealed that the secondary structure of this compound in solution typically consists of one alpha-helix and two strands of antiparallel beta-sheet. mdpi.comnih.gov Some studies have also indicated the presence of a short 3₁₀-helix and potentially a third beta-strand near the N-terminus, depending on the conditions. mdpi.comnih.gov The this compound fold is described as a "cysteine-stabilized alpha-beta motif" (CSαβ), where the alpha-helix and a beta-strand are stabilized by disulfide bonds. mdpi.com
NMR has also been utilized to study the structural and dynamic properties of this compound variants, such as those with single-site substitutions or insertions, to understand the relationship between structure, dynamics, and sweetness. nih.gov By analyzing data from techniques like three-dimensional NOESY and using tools like TALOS+ for dihedral angle restraints, researchers have determined the solution structures of these variants, revealing localized conformational and dynamic differences compared to the wild-type protein. nih.gov Chemical shifts of 13Cα and 13Cβ of cysteine residues have been used to verify their oxidation state and involvement in disulfide bridges. nih.gov
X-ray Crystallography
X-ray crystallography provides high-resolution details of protein structures in a crystalline state. The first crystal structure of this compound was reported at 1.8 Å resolution. iucr.orgnih.govresearchgate.net Crystallization of native this compound, which can include both full-length and des-pGlu1-brazzein forms, has been achieved using methods like hanging-drop vapor diffusion. researchgate.net
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for analyzing the secondary structure content and folding properties of proteins in solution. researchgate.netnih.gov It is widely used to estimate the proportions of alpha-helices, beta-sheets, turns, and coils in a protein. nih.gov
Advanced Chromatographic and Electrophoretic Techniques for Structural Confirmation
Advanced chromatographic and electrophoretic techniques play a crucial role in the purification and characterization of this compound, which are essential steps before structural analysis. Techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are commonly used to assess the purity and determine the molecular weight of this compound and its variants. nih.govoup.comresearchgate.net
Ion exchange chromatography, using materials like carboxymethyl Sepharose or DEAE columns, is frequently employed for this compound purification. nih.govresearchgate.netresearchgate.netresearchgate.net Other techniques like metal affinity chromatography and RP-HPLC are also applied. nih.govresearchgate.net These methods help in isolating this compound from its source material or expression system and in separating different forms or variants of the protein. nih.govresearchgate.net While primarily used for purification and assessing molecular integrity, the results from these techniques, such as consistent elution times on RP-HPLC or observed molecular weights on SDS-PAGE, contribute to confirming the identity and purity of the protein samples used for detailed structural studies by NMR and X-ray crystallography. nih.govoup.comresearchgate.net Edman degradation is another technique used for determining the primary structure (amino acid sequence) of this compound. mdpi.comnih.gov
Table 1: Summary of Structural Elucidation Techniques Applied to this compound
| Technique | Information Provided | Key Findings for this compound |
| NMR Spectroscopy | Solution structure, dynamics, residue-specific information | Three-dimensional solution structure, secondary structure (alpha-helix, beta-sheets, 3₁₀-helix), disulfide bond verification, dynamics of variants. mdpi.comrcsb.orgnih.govnih.gov |
| X-ray Crystallography | Crystal structure, high-resolution details | High-resolution three-dimensional structure in crystalline form, confirmation of secondary structures, identification of additional structural elements in crystal form, details of potential interactions. iucr.orgresearchgate.netnih.govresearchgate.netresearchgate.netrcsb.orgnih.gov |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content, folding properties | Estimation of alpha-helix and beta-sheet percentages, assessment of protein folding and conformational changes. mdpi.comnih.govresearchgate.netnih.gov |
| Advanced Chromatography & Electrophoresis | Purification, purity assessment, molecular weight confirmation | Isolation of this compound, verification of purity (e.g., by RP-HPLC, SDS-PAGE), determination of molecular weight. nih.govoup.comresearchgate.net |
Molecular Mechanism of Action and Receptor Interactions
Interaction with the Human Sweet Taste Receptor (T1R2/T1R3)
The interaction between brazzein and the human sweet taste receptor is complex and involves multiple contact sites on both receptor subunits. nih.govoup.com While small molecule sweeteners often bind within the Venus Flytrap Module (VFTM) of T1R2, studies indicate that this compound's interaction is more extensive, involving regions on both T1R2 and T1R3. nih.govidexlab.commdpi.com
Identification of Key Receptor Subunit Interactions
Research using chimeric receptors and mutagenesis has demonstrated that this compound's activity is dependent on the presence of human sequences in both the T1R2 and T1R3 subunits of the heterodimer. oup.com Specifically, studies have identified critical residues within the cysteine-rich domain (CRD) of human T1R3, such as A537 and F540, as being essential for sensitivity to this compound. frontiersin.org Mutations in this region of T1R3 have been shown to impair this compound activation without affecting the response to other sweeteners that bind primarily to the VFTM. nih.gov While some models initially proposed interaction primarily with the T1R2 binding site, further research supports a multi-point interaction model involving both T1R2 and T1R3. nih.govoup.com
Role of Receptor Ligand-Binding Domains (e.g., Venus Flytrap Module)
The T1R2 and T1R3 subunits, as members of the class C GPCR family, each possess a large N-terminal domain containing a Venus Flytrap Module (VFTM) and a cysteine-rich domain (CRD), linked to a transmembrane domain. nih.govmdpi.com The VFTM is a bilobed structure that can exist in open and closed conformations, and it serves as a primary binding site for many sweet ligands, including sugars and some artificial sweeteners, particularly in the T1R2 subunit. mdpi.comoup.com While the VFTM of T1R2 is important for this compound agonism, studies also highlight the critical role of the CRD of T1R3 in this compound interaction. mdpi.comnih.gov Some research suggests that this compound may bind to the open conformation of the T1R2 active site. oup.comoup.com However, the interaction is not limited to the VFTM, with evidence pointing to critical contact sites within the CRD of T1R3 as well. nih.govmdpi.com The "wedge model" proposes that sweet proteins like this compound interact with the extracellular VFTM of T1R2/T1R3, but findings also suggest the CRD of T1R3 is involved, possibly influencing conformational changes necessary for downstream signaling. researchgate.netresearchgate.net
Structure-Function Relationships and Determinants of this compound Activity
The sweetness of this compound is intimately linked to its three-dimensional structure and the properties of specific amino acid residues on its surface. This compound's structure consists of a short α-helix and three strands of antiparallel β-sheet stabilized by four disulfide bonds, contributing to its remarkable stability. frontiersin.orgkoreascience.kr
Identification of Critical Amino Acid Residues and Loop Regions
Extensive site-directed mutagenesis studies have been crucial in identifying the amino acid residues and loop regions critical for this compound's sweetness. Three main sites have been identified as responsible for this compound's sweetness: Site 1 (Loop residue R43), Site 2 (N- and C-terminal regions, including residue E36 and Loop 33), and Site 3 (Loop residues 9-19). researchgate.netresearchgate.net Mutations within these regions can significantly affect sweetness, with some mutations leading to reduced sweetness (e.g., R43A, Y39A) and others increasing it (e.g., D29K, D40K, E41A). researchgate.netnih.govoup.comoup.comkoreascience.krresearchgate.netnih.govnih.govnih.gov For instance, mutation of Y39A in Site 1 greatly reduces sweetness. nih.gov Basic residues in Site 1 and acidic residues in Site 2 are considered essential for activity. nih.gov The disulfide bond connecting the N- and C-termini (part of Site 2) also plays a role in sweetness, likely by maintaining structural integrity and influencing chain dynamics crucial for receptor binding. idexlab.comoup.comoup.com Mutations in the α-helix (residues 21-29), particularly at Asp29, have also been shown to impact sweetness. koreascience.krresearchgate.netnih.gov
Conformational Changes and Dynamics upon Receptor Binding
While this compound is a highly stable protein due to its disulfide bonds, studies suggest that local conformational changes and chain dynamics are important for its interaction with the sweet receptor. oup.comfrontiersin.orgnih.gov NMR studies have revealed that this compound undergoes a local, reversible conformational change depending on temperature, which affects the orientation of residues in loops known to be critical for sweetness. idexlab.comnih.govrcsb.org The low-temperature conformation, which shows stronger interaction with the amino-terminal domain of T1R2 in NMR saturation transfer experiments, may represent the bound state of this compound in the receptor complex. idexlab.comnih.govrcsb.org Mutations can also influence the flexibility and dynamics of this compound, and these changes can be associated with altered sweetness. oup.comnih.gov For instance, a mutation that leads to the loss of an internal hydrogen bond in this compound resulted in increased mobility in critical sweetness loops, potentially facilitating a more favorable interaction with the receptor. nih.gov The process of receptor activation by this compound likely involves the stabilization of an active conformation of the T1R2/T1R3 heterodimer upon binding. researchgate.netcapes.gov.br
Computational and Theoretical Modeling of this compound-Receptor Complexes
Computational approaches, such as homology modeling, molecular docking, and molecular dynamics simulations, have been utilized to study the interaction between this compound and the sweet taste receptor, T1R2+T1R3. These methods aim to predict the likely binding poses and interactions at the molecular level.
Homology Modeling and Molecular Docking Studies
Homology modeling has been used to construct models of the ligand-binding domains of the sweet taste receptor, T1R2 and T1R3, often based on the known crystal structures of the metabotropic glutamate (B1630785) receptor mGluR1, which shares significant homology researchgate.netnih.gov. The ligand-binding domain of mGluR1 functions like a clamshell or Venus flytrap, with two lobes that form a binding site nih.gov. In the absence of a ligand, both monomers of mGluR1 have open binding sites, while in the ligand-activated form, one chain is closed and the other is open nih.gov.
Using homology models of the T1R2+T1R3 heterodimer, molecular docking calculations have been performed to identify potential binding modes of this compound to the receptor researchgate.netnih.gov. Early models considered only the T1R3 subunit, while later studies modeled the T1R2+T1R3 complex in different conformations, including forms where either T1R2 or T1R3 is in an open conformation nih.gov.
Docking studies have suggested that this compound likely binds to the open form of T1R2 within the T1R2-T1R3 heterodimer researchgate.netoup.comresearchgate.netoup.com. This proposed binding orientation places this compound primarily in contact with the T1R2 subunit, although it may also make favorable contacts with T1R3, potentially stabilizing the activated receptor conformation researchgate.netnih.gov. This model is supported by experimental data from this compound mutations, where the predicted binding orientation is consistent with the observed changes in sweetness for a significant majority of mutants examined researchgate.netnih.gov.
Specific residues on this compound and the receptor have been implicated in the interaction through modeling and mutagenesis studies. For example, a previously described model suggested potential repulsive interactions between negatively charged residues on this compound (Glu41, Asp50, Asp29) and acidic residues on the receptor (T1R2-Glu252, T1R2-Asp278, T1R3-Glu178) oup.comresearchgate.net. Mutations designed to remove or reverse the negative surface potential on this compound have shown enhanced binding, consistent with the acidic nature of the T1R2 binding site oup.com. Docking models have also indicated that this compound's Tyr54 may lie in a hydrophobic pocket formed by residues on T1R2, and mutations to a more hydrophobic residue like Tryptophan at this position were predicted and found to improve sweetness doi.org.
More recent docking calculations using high-resolution crystal structure data of this compound variants and AlphaFold models of T1R2 and T1R3 suggest that this compound binds between the two cysteine-rich domains (CRDs) of the heterodimer nih.gov. Mutations affecting sweetness, such as D29K (higher sweetness) and R43A (lower sweetness), showed altered interactions at the interface in docking simulations, with D29K resulting in increased hydrogen bonds with T1R2 and R43A ablating a polar interaction with T1R3 nih.gov.
While some models propose this compound primarily interacts with T1R2, other research, including mutagenesis studies on the CRD of T1R3, suggests a critical contact site for this compound on T1R3 as well nih.gov. Protein modeling studies have indicated that residues crucial for this compound activity are located on the same face of the T1R3 CRD nih.gov. The current hypothesis suggests that this compound binds to a non-continuous, multisite, multidomain surface involving the "hinge" region of T1R2 and the CRD of T1R3 nih.gov.
Computational design approaches, including the use of protein language models, are being explored to identify potential this compound variants with improved properties, such as increased thermostability and potentially higher sweetness biorxiv.orgdntb.gov.uaresearchgate.net.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound and its interactions. MD calculations can be used to relax local structural distortions and optimize structures obtained from other methods like docking jsst.jp.
Studies have utilized MD simulations to examine the electronic properties of this compound and its mutants. For instance, MD calculations and energy minimizations were performed on des-pGlu this compound and mutants to analyze their electronic state jsst.jp. These simulations indicated that charged amino acid residues such as Lys6, His31, Arg33, Arg43 (positive charge), and Asp29, Glu41, and Tyr54 (negative charge) are likely involved in the sweetness of this compound jsst.jp.
MD simulations have also been integrated with molecular docking to study the interaction of this compound with receptors other than the sweet taste receptor, such as human Toll-like receptor 5 (hTLR5), in the context of exploring potential anti-cancer features voprosy-pitaniya.ruresearchgate.net. These simulations can exhibit the interactions between this compound and the receptor at a more detailed level over time researchgate.net.
MD simulations, in conjunction with homology modeling and docking, are valuable tools for understanding the structural features and activity of this compound and its variants slu.se. They can help evaluate the effects of factors like pH on protein conformation and are used in structure-guided protein engineering efforts to design improved sweeteners slu.se.
Biosynthesis and Recombinant Production of Brazzein
Native Biosynthesis Pathways in Pentadiplandra brazzeana
Information regarding the specific native biosynthesis pathway of brazzein within Pentadiplandra brazzeana is not extensively detailed in the provided search results. The focus of the literature is primarily on the isolation of this compound from the fruit and its subsequent recombinant production. This compound exists in two main forms in the ripe fruit: a major form with a pyroglutamate (B8496135) at the N-terminus and a minor form lacking this residue. scielo.br The minor form is reported to be nearly twice as sweet as the major form. scielo.br
Heterologous Expression Systems for this compound Production
Numerous heterologous expression systems have been explored for the production of recombinant this compound, including bacteria, yeast, plants, and mammalian cells. voprosy-pitaniya.ruresearchgate.net
Bacterial Expression Platforms (e.g., Escherichia coli, Bacillus licheniformis, Lactococcus lactis)
Bacterial systems, particularly Escherichia coli, have been widely used for recombinant protein production due to their rapid growth and ease of genetic manipulation. typeset.iousamv.ro this compound has been successfully expressed in E. coli. scielo.brtypeset.ioscispace.comnih.govnih.gov However, initial attempts often resulted in the formation of insoluble inclusion bodies when expressed in the cytoplasm, requiring denaturation and refolding steps with potentially low yields. scielo.brtypeset.iogoogle.com Strategies such as using the pelB leader sequence to direct secretion into the periplasmic space have been employed to improve soluble protein production in E. coli. typeset.io One study reported purifying recombinant wild-type this compound and a minor-form mutant from the periplasm of E. coli with yields of approximately 6.7 mg/L. typeset.io Another study achieved soluble recombinant this compound expression in E. coli at 30°C. nih.govtandfonline.com Extracellular secretion of this compound in E. coli has also been explored to increase yield and simplify downstream processing. google.com
Bacillus licheniformis has also been used for this compound expression, favored for its rapid growth, high secretion capacity, and cost-efficiency. nih.govusamv.rogoogle.comtandfonline.com A study reported a this compound yield of approximately 57 mg/L after 36 hours of fermentation in B. licheniformis using a Sec-type signal peptide for secretion. nih.govtandfonline.comtandfonline.com
Lactococcus lactis, a generally recognized as safe (GRAS) bacterium, has been investigated for this compound production, offering potential for applications in the food industry. scielo.brscispace.comnih.govmedcraveonline.comusamv.ronih.gov this compound expression in L. lactis has been achieved using a nisin-controlled expression system. nih.govresearchgate.net While initial expression levels were low, optimization of growth conditions, including medium composition, pH, and nisin concentration, led to a significant increase in this compound per cell production. researchgate.net However, some studies reported that codon optimization for L. lactis unexpectedly led to a decrease in yield, and the sweetness of the produced this compound was not always comparable to that from E. coli. nih.govresearchgate.net
Yeast Expression Systems (e.g., Pichia pastoris, Kluyveromyces lactis, Saccharomyces cerevisiae)
Yeast systems, particularly Pichia pastoris and Kluyveromyces lactis, are considered advantageous for recombinant protein production due to their ability to perform post-translational modifications like disulfide bond formation, which is crucial for this compound's structure and activity. typeset.iogoogle.comacs.orggoogle.com
Kluyveromyces lactis is a GRAS yeast and has been successfully used for this compound expression. nih.govscielo.brscispace.commedcraveonline.comusamv.rogoogle.comacs.orgresearchgate.net Studies have reported obtaining purified this compound in a soluble and active form from K. lactis in the approximate range of 30-100 mg/L. scielo.brscispace.com Optimization of culture conditions, such as pH, temperature, carbon source, and inducer concentration, has been shown to enhance this compound production in K. lactis. researchgate.netgoogle.com Overexpression of protein disulfide isomerase (KlPDI) and Ero1p in K. lactis has been shown to improve this compound secretion, suggesting the importance of correct protein folding. acs.org Optimized conditions in K. lactis using a defined medium have yielded approximately 104-170 mg/L of purified recombinant this compound. researchgate.netresearchgate.net
Pichia pastoris (now Komagataella phaffii) is another commonly used yeast expression system known for its ability to achieve high expression levels. plos.orgnih.goveco-vector.comgoogle.comnih.govcnif.cnbuct.edu.cn this compound has been successfully expressed and secreted in P. pastoris using various promoters and signal peptides. google.comnih.govbuct.edu.cngoogle.com Co-expression of this compound with protein disulfide isomerase (PDI) in P. pastoris has resulted in expression levels of recombinant this compound in the fermentation broth reaching 1 g/L. cnif.cn Optimization strategies in K. phaffii have led to this compound titers as high as 639.11 mg/L in fed-batch fermentation, reported as the highest level for microbial this compound production. nih.gov
Saccharomyces cerevisiae was among the first yeasts used for this compound expression, although initial characterization of the recombinant protein was limited. voprosy-pitaniya.ruusamv.ro
Plant-Based Bioreactors (e.g., Transgenic Tobacco, Rice, Maize, Lettuce, Carrot Cell Suspension Cultures)
Transgenic plants offer potential as bioreactors for producing recombinant proteins, with advantages such as simple medium requirements and culture conditions. scielo.brscispace.com this compound expression has been explored in various transgenic plant systems. voprosy-pitaniya.runih.govmedcraveonline.comeco-vector.comusamv.rogoogle.comresearchgate.net
Transgenic tobacco (Nicotiana tabacum) has been successfully used to express this compound. scielo.brscispace.comscite.aiscielo.br Different expression vector constructs have been tested to improve production levels and purification yield. scielo.brscispace.comscielo.br Expression levels in transgenic tobacco have been reported in the range of approximately 39.1 to 57.9 mg/kg fresh weight. scielo.brscispace.com The purified this compound from transgenic tobacco leaves exhibited sweetness comparable to native this compound. scielo.br
This compound expression in transgenic rice (Oryza sativa) is also under study, with reports of efficient expression and the development of a new rice variety containing the natural sweetener. nl.go.krscielo.brscispace.comkspbtjpb.org
Transgenic maize (Zea mays) has been explored for this compound production, with reports of high expression levels accumulating up to 4% of total soluble protein in maize seed. scielo.brscispace.comnih.govresearchgate.net However, cross-contamination was noted in some attempts. scielo.brscispace.comresearchgate.net
Other plant systems investigated include lettuce (Lactuca sativa) and carrot cell suspension cultures. voprosy-pitaniya.ruresearchgate.netresearchgate.net Carrot cell suspension cultures in air-lift bioreactors have shown promise for this compound production, with optimization leading to increased this compound content. researchgate.net
Mammalian Cell and Animal Bioreactors (e.g., Transgenic Mice)
Transgenic animal mammary glands have been explored as potential bioreactors for producing recombinant proteins, including this compound. researchgate.netgoogle.com Transgenic mice (Mus musculus) carrying an optimized this compound gene driven by a mammary gland-specific promoter (goat Beta-casein promoter) have successfully expressed this compound in their milk. plos.orgnih.goveco-vector.comresearchgate.netnih.govab-mart.com this compound expression levels in the milk of transgenic mice have been quantified, demonstrating the feasibility of this approach. plos.org This research suggests the possibility of producing plant protein-sweetened milk from larger animals like cattle and goats. plos.orgnih.gov
Optimization Strategies for Enhanced Recombinant Production
Optimization of recombinant this compound production involves various strategies tailored to the specific host system. These strategies aim to improve expression levels, enhance protein folding and solubility, facilitate secretion, and streamline purification.
In bacterial systems like E. coli, strategies include optimizing induction conditions (temperature, inducer concentration), using signal peptides for periplasmic secretion, and exploring methods for extracellular release. typeset.ionih.govgoogle.com Codon optimization for the host organism is also a common approach, although its effectiveness can vary. nih.govresearchgate.net
For yeast systems such as Kluyveromyces lactis and Pichia pastoris, optimization focuses on fermentation conditions (pH, temperature, carbon and nitrogen sources, induction time and concentration) and enhancing protein folding and secretion pathways, for example, by overexpressing chaperones like PDI and Ero1p. researchgate.netgoogle.comacs.orgresearchgate.netgoogle.comnih.govcnif.cngoogle.com Using strong or inducible promoters and appropriate signal peptides are also key. google.comnih.govbuct.edu.cngoogle.com
In plant-based systems, optimization involves selecting suitable promoters and signal sequences, choosing appropriate plant species or cell culture systems, and potentially optimizing growth conditions for transgenic plants or fermentation conditions for cell cultures. scielo.brscispace.comresearchgate.netresearchgate.net Different vector constructs and transformation methods are also explored to improve expression levels and stability. nl.go.krscielo.brscispace.comscielo.brresearchgate.net
For mammalian cell and animal bioreactors, optimization includes using strong, tissue-specific promoters (like mammary gland-specific promoters) and potentially modifying the this compound gene sequence for improved expression or sweetness. plos.orgnih.govresearchgate.netnih.gov
Across various systems, purification strategies are optimized to obtain high-purity recombinant this compound efficiently and economically. Techniques like ammonium (B1175870) sulfate (B86663) precipitation, heat treatment, and various chromatography methods (ion exchange, affinity) are commonly employed. scielo.brtypeset.ioscispace.comgoogle.comcnif.cnscielo.br
Gene Synthesis and Codon Optimization for Specific Hosts
Efficient recombinant protein production necessitates the synthesis of a gene encoding the desired protein and optimizing its codon usage for the specific host organism. The amino acid sequence of this compound, particularly the minor form which is reported to be twice as sweet as the major form, serves as the basis for designing synthetic genes. tandfonline.comopenbiotechnologyjournal.comnih.gov
Codon optimization involves altering the nucleotide sequence to match the preferred codons of the chosen expression host, such as Escherichia coli or yeast (Kluyveromyces lactis, Saccharomyces cerevisiae, Pichia pastoris), without changing the resulting amino acid sequence. tandfonline.comnih.govgoogle.comresearchgate.netnih.govlifeasible.com This optimization aims to enhance translation efficiency and increase protein expression levels. tandfonline.comresearchgate.net For instance, a codon-optimized this compound gene for E. coli was designed with appropriate GC content and preferred codons of the host. tandfonline.comresearchgate.net Similarly, for expression in K. lactis, the synthetic this compound gene was designed based on the biased codons of yeast to optimize expression and extracellular secretion. researchgate.netnih.gov
Synthetic genes are typically synthesized chemically and then cloned into appropriate expression vectors. tandfonline.comtypeset.iogoogle.comopenbiotechnologyjournal.comresearchgate.netgenscript.com These vectors often include regulatory elements such as promoters (e.g., T7 promoter in E. coli, LAC4 promoter in K. lactis, AOX1 promoter in P. pastoris) to control gene expression. typeset.ionih.govgoogle.comresearchgate.net Restriction enzyme sites are incorporated into the gene sequence to facilitate cloning into these vectors. tandfonline.comopenbiotechnologyjournal.comresearchgate.net
Signal Peptide Engineering for Secretory Expression
Targeting recombinant this compound for secretion into the periplasmic space of bacteria or the culture medium of yeast offers several advantages, including simplified downstream processing, improved protein folding, and enhanced in vivo stability, leading to the production of soluble and biologically active protein. typeset.ioopenbiotechnologyjournal.comnih.gov This is particularly important for this compound, which contains four disulfide bonds crucial for its structure and sweetness. openbiotechnologyjournal.comnih.govacs.orgscispace.com
Signal peptides are short amino acid sequences that direct the nascent protein to the secretory pathway. openbiotechnologyjournal.com Engineering the expression construct to include a suitable signal peptide at the N-terminus of the this compound sequence is essential for efficient secretion. typeset.iogoogle.comopenbiotechnologyjournal.com
In E. coli, the pelB leader sequence has been successfully used to direct recombinant this compound to the periplasmic space. typeset.iogoogle.com Studies have shown that using the pelB signal peptide can lead to high yields of soluble this compound through periplasmic secretion. typeset.io Other signal peptides have also been investigated for their ability to direct this compound secretion in E. coli, with some showing promising results for secretion into both the periplasm and the culture medium. openbiotechnologyjournal.com
For yeast expression systems like K. lactis and P. pastoris, various signal peptides have been evaluated for their efficiency in secreting this compound. nih.govresearchgate.netnih.govresearchgate.netmdpi.comdeakin.edu.au The Saccharomyces cerevisiae α-mating factor prepropeptide signal is a commonly used signal sequence for secretion in yeast. researchgate.netnih.gov Studies in P. pastoris have compared multiple signal peptides, including those from α-amylase, lysozyme (B549824), and invertase, demonstrating that signal peptide selection significantly impacts secretion levels. nih.govresearchgate.netmdpi.com Research in S. cerevisiae has also explored different α-mating factor leader sequences and the lysozyme secretion signal for efficient this compound secretion. deakin.edu.au
Strategies for Proper Protein Folding and Disulfide Bond Formation
This compound's sweet taste and stability are dependent on the correct formation of its four disulfide bonds. openbiotechnologyjournal.comnih.govacs.orgscispace.com Achieving proper protein folding and disulfide bond formation is a critical challenge in recombinant this compound production, especially in host systems like the E. coli cytoplasm, which is a reducing environment not conducive to disulfide bond formation. openbiotechnologyjournal.com
Cytoplasmic expression in E. coli often results in the formation of inclusion bodies containing misfolded protein, necessitating in vitro refolding and oxidation steps to recover the active protein. typeset.ioopenbiotechnologyjournal.comnih.govresearchgate.net This process can be inefficient and lead to low yields. typeset.ionih.govresearchgate.net
Strategies to overcome these challenges include:
Targeting expression to the periplasm: The periplasmic space of E. coli provides a more oxidative environment and contains chaperones that assist in disulfide bond formation. openbiotechnologyjournal.com Secretory expression using signal peptides like pelB can facilitate proper folding. typeset.io
Using engineered E. coli strains: Strains like SHuffle® T7 Express have been engineered to promote disulfide bond formation in the cytoplasm. tandfonline.comopenbiotechnologyjournal.com Studies have shown improved this compound production in SHuffle® T7 Express compared to conventional BL21(DE3) strains. tandfonline.comopenbiotechnologyjournal.com
Expression as fusion proteins: Producing this compound as a fusion protein with highly soluble partners like staphylococcal nuclease or SUMO can improve solubility and facilitate purification. typeset.ionih.govresearchgate.netnih.govnih.govresearchgate.net After expression and purification, the fusion tag is typically removed by enzymatic or chemical cleavage. typeset.ionih.govresearchgate.netnih.govresearchgate.net While fusion with staphylococcal nuclease initially faced issues with solubility and refolding, SUMO fusion has shown improved efficiency and higher yields of native this compound. nih.govnih.govresearchgate.net
Co-expression of chaperones: In yeast expression systems like K. lactis, overexpressing chaperones involved in disulfide bond formation, such as protein disulfide isomerase (PDI) and Ero1p, has been shown to enhance this compound secretion and reduce intracellular misfolded protein. acs.orgscispace.com Simultaneous overexpression of KlPDI and KlERO1 in K. lactis significantly accelerated this compound secretion. acs.orgscispace.com
Bioprocess Engineering and Bioreactor Culture Optimization
Optimizing the culture conditions and bioprocess parameters is crucial for maximizing the yield and efficiency of recombinant this compound production in bioreactors. This involves selecting suitable host strains, optimizing media composition, and controlling environmental factors such as temperature, pH, and induction strategies. usamv.romedcraveonline.comlifeasible.comgoogle.com
Various microbial hosts have been explored for recombinant this compound production, including E. coli, Lactococcus lactis, Bacillus subtilis, Saccharomyces cerevisiae, Pichia pastoris, and Kluyveromyces lactis. usamv.rolifeasible.comresearchgate.netvoprosy-pitaniya.rudergipark.org.tr E. coli is frequently used due to its ease of genetic manipulation and rapid growth. usamv.ronih.gov Yeast systems, particularly K. lactis and P. pastoris, are also favored due to their ability to secrete proteins and perform post-translational modifications like disulfide bond formation, which is advantageous for this compound. nih.govusamv.roacs.orgscispace.commdpi.comdergipark.org.tr K. lactis is considered a generally regarded as safe (GRAS) organism and can utilize various carbon sources, making it attractive for industrial-scale production. usamv.rogoogle.comresearchgate.net
Optimization of culture media involves adjusting the concentrations and ratios of carbon sources, nitrogen sources, phosphorus, and sulfur to support optimal cell growth and protein expression. lifeasible.comgoogle.com For example, studies in K. lactis have investigated the use of different carbon sources like glucose, galactose, sucrose (B13894), lactose, glycerol, lactate, and ethanol. google.com Optimized chemically defined media have been developed for K. lactis to improve this compound yield and purity while reducing production costs compared to complex media. researchgate.net
Induction strategies, such as the concentration and timing of inducers like IPTG for E. coli or galactose/lactose for K. lactis, also play a significant role in expression levels. tandfonline.comopenbiotechnologyjournal.comgoogle.comgoogle.com Culture temperature and pH are other critical parameters that need optimization for each host-vector system to ensure efficient protein synthesis and minimize degradation or misfolding. tandfonline.comopenbiotechnologyjournal.comopenbiotechnologyjournal.comgoogle.com For instance, this compound expression in E. coli has been conducted at different temperatures (30°C and 37°C) and induction times. tandfonline.comopenbiotechnologyjournal.comopenbiotechnologyjournal.com In K. lactis, optimal culture conditions for mass production have been reported to be within a pH range of 5.5 to 6.5 and a temperature of 28 °C to 32 °C. google.com
Bioreactor culture allows for precise control of these parameters and scaling up the production process. Fed-batch fermentation strategies in bioreactors have been employed to achieve high cell densities and subsequently induce protein expression, leading to increased this compound titers. nih.gov For example, fed-batch fermentation in a 5 L bioreactor using engineered Komagataella phaffii (formerly Pichia pastoris) resulted in a high this compound titer. nih.gov
Data Table: Recombinant this compound Production Yields in Different Host Systems
| Host System | Expression Strategy | Yield (approximate) | Reference |
| E. coli BL21(DE3) | Cytoplasmic | 1.8 - 2.3 mg/L | tandfonline.comresearchgate.net |
| E. coli SHuffle® T7 Express | Cytoplasmic | 7.2 - 8.4 mg/L | tandfonline.comresearchgate.net |
| E. coli NEB Express | Periplasmic (MalE signal peptide) | 11.33 mg/L (periplasm) | openbiotechnologyjournal.com |
| E. coli NEB Express | Periplasmic (HstI signal peptide) | 52.33 mg/L (periplasm) | openbiotechnologyjournal.com |
| E. coli NEB Express | Secretory (MalE signal peptide) | 3.975 mg/L (medium) | openbiotechnologyjournal.com |
| E. coli NEB Express | Secretory (HstI signal peptide) | 7.73 mg/L (medium) | openbiotechnologyjournal.com |
| E. coli | Fusion with SUMO | Higher yield than previous methods | nih.govresearchgate.net |
| K. lactis | Secretory (α-mating factor signal) | 104 - 107 mg/L | researchgate.netnih.govresearchgate.net |
| K. lactis | Secretory + KlPDI & KlERO1 overexpression | 30 - 100 mg/L (range from different studies) | dergipark.org.tr |
| P. pastoris | Secretory (various signal peptides) | 283 - 345 mg/L (for three best signal peptides) | openbiotechnologyjournal.comnih.govmdpi.com |
| K. phaffii | Fed-batch fermentation (5L bioreactor) | 639.11 mg/L | nih.gov |
Note: Yields can vary significantly depending on the specific strain, vector, signal peptide, media composition, and culture conditions used.
Protein Engineering and Rational Design of Brazzein Variants
Site-Directed Mutagenesis Studies for Structure-Function Analysis
Site-directed mutagenesis is a key technique in rational protein design, enabling the systematic replacement of specific amino acid residues to understand their roles in protein structure and function biosynsis.comsci-hub.se. Numerous site-directed mutagenesis studies have been conducted on brazzein to identify residues critical for its sweetness and interaction with the sweet taste receptor koreascience.kroup.comnih.govnih.gov.
Studies have suggested that several residues and regions in this compound are important for its sweetness. These include residues in Loop 43 (Site 1), the N- and C-terminal regions, residue E36, Loop 33 (Site 2), and residues in Loop 9-19 (Site 3) nih.govresearchgate.net. Mutations at these sites have shown significant effects on sweetness intensity. For instance, substituting Asp29 with Lys or Arg increased sweetness, with the Asp29Lys mutant showing approximately 1.4-fold higher sweetness than wild-type this compound koreascience.kr. Conversely, mutations at positions 30 (Lys30Asp) or 33 (Arg33Ala) resulted in a complete loss of sweetness oup.com. The acidic residue E36 in Site 2 appears crucial, as its substitution with Ala, Lys, or Asp led to significant sweetness losses, suggesting its involvement in specific interactions like hydrogen bonds or salt bridges with the receptor koreascience.krnih.gov.
The C-terminal region has also been identified as playing a critical role in sweetness nih.gov. Specifically, studies on the Glu53 residue in the C-terminus of des-pE1M-brazzein (lacking the N-terminal pyroglutamate) demonstrated its importance. Mutations of Glu53 to Ala or Asp significantly decreased sweetness, while a Lys mutation maintained similar sweetness to the wild-type. Notably, a mutation of Glu53 to Arg resulted in a significantly sweeter molecule, aligning with findings that positively charged residue substitutions can increase sweetness nih.gov.
Analysis of this compound variants using techniques like NMR spectroscopy has provided insights into the structural and dynamic changes associated with altered sweetness. For example, the D40K substitution, which results in a three-fold sweeter variant, abolished a strong inter-strand hydrogen bond between Gln46 and Asp40 in wild-type this compound. This led to increased flexibility, particularly around the mutation site, which is hypothesized to facilitate stronger interaction with the sweet taste receptor nih.govnih.govresearchgate.net. In contrast, an insertion of two residues (Arg-Ile) within Loop 9-19 resulted in a non-sweet variant. This insertion distorted the loop and stiffened an adjacent site, suggesting that flexibility in this region is necessary for productive receptor interaction nih.govnih.govresearchgate.net.
These studies collectively support a multipoint interaction model between this compound and the human sweet taste receptor (T1R2-T1R3 heterodimer), where specific residues and regions contribute to binding and sweetness perception koreascience.kroup.comnih.gov.
Design of this compound Analogs with Altered Functional Properties
The understanding gained from structure-function studies has facilitated the design of this compound analogs with improved functional properties nih.govresearchgate.netnih.gov. These engineered variants aim to address limitations of wild-type this compound, such as its sweetness profile or stability, for broader application in the food industry.
Variants with Enhanced Sweetness Potency
A primary goal of this compound engineering has been to create variants with significantly higher sweetness potency than the wild-type protein researchgate.netnih.govresearchgate.netjmb.or.krbiorxiv.orgdntb.gov.uaoup.comresearchgate.netvoprosy-pitaniya.ru. Through site-directed mutagenesis and the design of multiple amino acid substitutions, researchers have successfully developed this compound variants with substantially increased sweetness.
One notable example is a triple mutant with substitutions H31R/E36D/E41A, reported to be 22,500 times sweeter than sucrose (B13894) researchgate.netgoogle.com. Another study described a this compound multiple variant with amino acid variations at four different sites, which demonstrated significantly increased sweetness compared to wild-type this compound and previously developed variants researchgate.net. Some engineered this compound variants have shown sweetness levels ranging from 1,500 to 3,570 times that of wild-type this compound minor type protein, and even exceeding two million times that of sucrose on a weight basis researchgate.net.
Specific mutations, such as the D40K substitution, have been shown to increase sweetness potency (three-fold sweeter than wild-type) nih.govnih.govresearchgate.net. Similarly, mutations of Asp29 to Lys or Arg increased sweetness koreascience.kroup.com. The introduction of positive charges at certain surface-exposed positions, like A19K, has also led to a significant increase in sweetness researchgate.net.
The development of these highly potent this compound variants allows for the use of much smaller quantities to achieve the desired sweetness, making them attractive alternatives to sugar and other high-intensity sweeteners researchgate.net.
Variants with Modified Sensory Profiles
Beyond sweetness intensity, protein engineering can also modify the sensory profile of this compound variants, addressing aspects like sweetness onset, lingering, and potential off-tastes such as bitterness or metallic notes nih.govgoogle.com.
Studies have shown that specific amino acid substitutions can influence the temporal profile and off-tastes of this compound variants. For instance, while the three-dimensional folds of this compound variants like D40K and ins18RI19 are similar to wild-type, they exhibit local conformational and dynamic differences that impact their interaction with the sweet receptor and, consequently, their sensory properties nih.govnih.gov. The increased flexibility observed in the sweeter D40K variant, particularly at the mutation site, is thought to contribute to a more favorable interaction with the receptor nih.govnih.gov. Conversely, the rigidity introduced by the Arg-Ile insertion in the non-sweet ins18RI19 variant is associated with an altered interaction site nih.govnih.gov.
Engineered Variants with Increased Stability
This compound is known for its inherent high thermal and pH stability due to its compact structure stabilized by four disulfide bonds researchgate.netnih.govgoogle.com. However, protein engineering has also been employed to further enhance the stability of this compound variants, which is crucial for their application in various food processing conditions, particularly those involving high temperatures oup.comnih.govresearchgate.netnih.govgoogle.com.
Rational design approaches, including the introduction of additional disulfide bonds, have been explored to increase thermal stability researchgate.net. Studies have shown that engineered this compound variants can maintain their structure and sweet properties over a wide pH range and at high temperatures nih.govgoogle.com. For example, wild-type this compound is reported to be stable at 98°C for 2 hours and 80°C for 4.5 hours without losing sweetness google.com. Engineered variants aim to match or exceed this stability.
Computational design has also played a role in identifying mutations that can lead to more heat-resistant this compound variants nih.govbiorxiv.orgdntb.gov.ua. For instance, the computationally designed variant V23 demonstrated improved thermostability nih.govbiorxiv.orgdntb.gov.uaresearchgate.net.
The high stability of engineered this compound variants makes them suitable for use in food applications that require processing at elevated temperatures, such as baking nih.govnih.gov.
Computational Design Approaches in this compound Engineering
Computational design approaches have become increasingly valuable in this compound engineering, complementing experimental methods by enabling the prediction and design of variants with desired properties nih.govresearchgate.net. These methods leverage structural and sequence data to guide the design process, significantly reducing the need for extensive experimental screening biosynsis.commodares.ac.ir.
Computational tools and algorithms are used to identify potential amino acid substitutions, insertions, or deletions that are predicted to enhance sweetness, alter sensory profiles, or increase stability biosynsis.com. Molecular modeling techniques are often employed to visualize the potential impact of these modifications on the protein's three-dimensional structure and its interaction with the sweet taste receptor biosynsis.comkoreascience.kra-star.edu.sg.
Studies have utilized computational modeling to investigate the binding of this compound and its mutants to the T1R2-T1R3 receptor, providing insights into the molecular determinants of sweetness and guiding the design of improved variants koreascience.krnih.gova-star.edu.sg. For example, docking studies have been used to predict the binding ability of this compound variants to receptors researchgate.net.
Application of Protein Language Models and Generative Artificial Intelligence
Recent advancements in artificial intelligence, particularly in the development of protein language models (PLMs) and generative AI, are revolutionizing protein engineering, including the design of this compound variants nih.govresearchgate.netbiorxiv.orgdntb.gov.uaaclanthology.orgarxiv.orgideascale.combiorxiv.orgbiorxiv.org. These models are trained on vast amounts of protein sequence data, enabling them to learn the complex relationships between sequence, structure, and function researchgate.netaclanthology.orgarxiv.orgideascale.com.
PLMs can be used to explore the sequence space of this compound and identify novel mutations or combinations of mutations that are predicted to result in variants with enhanced properties nih.govbiorxiv.orgdntb.gov.uaresearchgate.netbiorxiv.orgbiorxiv.org. This approach can lead to the identification of unexpected mutations that might not be predicted by traditional rational design methods based solely on known structures nih.govbiorxiv.orgdntb.gov.uaresearchgate.net.
Generative AI models can even design entirely new protein sequences with desired characteristics, offering a powerful tool for de novo protein design aclanthology.orgbiorxiv.org. These models can generate diverse and optimized amino acid sequences that improve structural and functional features beyond what conventional methods might achieve nih.govresearchgate.net.
Studies have demonstrated the successful application of protein language models in designing this compound homologs with improved thermostability and potentially higher sweetness nih.govbiorxiv.orgdntb.gov.uaresearchgate.netbiorxiv.orgbiorxiv.org. For instance, the computationally designed variant V23, identified using PLMs, showed improved heat resistance nih.govbiorxiv.orgdntb.gov.uaresearchgate.net. Frameworks leveraging large language models (LLMs) for automated machine learning in protein engineering, such as AutoProteinEngine, are being developed to make these advanced computational tools more accessible to biologists researchgate.netarxiv.orgideascale.com. These platforms allow researchers to interact with deep learning models using natural language and automate tasks like model selection, hyperparameter optimization, and data retrieval researchgate.netarxiv.orgideascale.com.
The integration of PLMs and generative AI into this compound engineering pipelines accelerates the discovery and design of novel variants with tailored properties, paving the way for the development of next-generation natural sweeteners nih.govbiorxiv.orgdntb.gov.uaaclanthology.orgbiorxiv.org.
Predictive Modeling for Structure-Activity Relationships in Mutant Design
Predictive modeling approaches are instrumental in understanding how changes in the amino acid sequence and resulting three-dimensional structure of this compound affect its sweetness and other functional properties. These computational methods allow researchers to predict the potential impact of mutations before undertaking experimental work, thereby guiding the design of this compound variants with desired characteristics oup.com.
Various computational techniques are employed in predictive modeling for this compound and other sweet proteins. These include homology modeling, molecular docking, molecular dynamics simulations, and machine learning approaches mdpi.comresearchgate.netresearchgate.netfrontiersin.org.
Homology modeling is often used to predict the three-dimensional structure of this compound or its variants when an experimental structure (e.g., from X-ray crystallography or NMR spectroscopy) is available for a homologous protein or the wild-type this compound itself mdpi.comresearchgate.netnih.gov. This compound's structure has been determined by NMR and X-ray crystallography, revealing a cysteine-stabilized alpha-beta motif held together by four disulfide bonds, which are crucial for its stability nih.govfrontiersin.orgresearchgate.net. These structural data serve as a basis for modeling.
Molecular docking simulations are employed to predict how this compound and its mutants interact with the sweet taste receptor, T1R2/T1R3, which is responsible for perceiving sweetness in humans researchgate.netfrontiersin.org. The "wedge model" is one proposed model describing the interaction between sweet proteins and the sweet taste receptor, suggesting that sweet proteins stabilize the active conformation of the receptor by binding to a cleft between its subunits researchgate.netresearchgate.netresearchgate.net. Docking studies can help identify key residues involved in binding and predict the affinity of different this compound variants for the receptor researchgate.net. For instance, a model of this compound-receptor binding suggested that this compound primarily interacts with the T1R2 subunit of the T1R2-T1R3 heterodimer oup.comresearchgate.net. This model was used to design new this compound mutants, and the taste results for many of these mutants were consistent with the model's predictions, supporting its predictive capability oup.com.
Molecular dynamics (MD) simulations can provide insights into the flexibility and dynamics of this compound and how mutations might affect its conformation and interaction with the receptor mdpi.com. MD simulations have been used in structure-guided protein engineering for designing improved sweeteners mdpi.com.
Machine learning methods are increasingly being applied to predict sweetener properties based on molecular descriptors and experimental data frontiersin.org. These methods can build classification models to predict whether a compound is sweet or non-sweet and regression models to predict the relative sweetness intensity frontiersin.org. For this compound, datasets of mutations and their corresponding sweetness measurements are used to train these models arxiv.orgaclanthology.org. Protein language models, a type of machine learning model, have also been explored for designing new this compound homologs with potentially improved properties, leading to the identification of unexpected mutations that could enhance structural and functional features researchgate.netresearchgate.netbiorxiv.orgdntb.gov.ua.
Research findings from predictive modeling studies have provided valuable insights into the structure-activity relationships of this compound. For example, studies have investigated the role of specific residues and regions, such as loops, in eliciting sweetness researchgate.net. Mutations in certain loop regions, particularly those containing His31 and Glu41, have been identified as critical for sweetness, with changes in charge and side chain structure significantly impacting the interaction with the sweet taste receptor researchgate.net. Predictive modeling, combined with experimental validation, has shown that altering the net charge of this compound towards a more positive value can enhance its sweetness researchgate.net.
Studies have also focused on specific mutations and their predicted effects. For instance, the role of Aspartate 40 in this compound's structure and function has been investigated using molecular docking and bioinformatics tools to predict the effect of mutations at this position modares.ac.ir. Analysis of mutants like D40N, D40R, and D40Deletion suggested the possibility of improving this compound's stability and increasing its surface availability for receptor binding modares.ac.ir. Molecular docking analyses indicated that the D40R mutant showed a higher ability to bind to the TLR5 receptor, which was investigated in the context of potential anti-cancer properties modares.ac.ir.
Predictive modeling allows for the systematic exploration of the mutational landscape of this compound. For example, a library of this compound variants covering the full sequence space has been designed and characterized, with computational approaches likely aiding in the selection and evaluation of these variants researchgate.net. Computational design has successfully demonstrated the potential to produce this compound variants with improved heat resistance and potentially better palatability researchgate.netresearchgate.netdntb.gov.ua.
Data from predictive modeling and experimental validation are often integrated to refine the understanding of this compound's interaction with the sweet taste receptor and to guide further engineering efforts. While low-resolution models have shown promising predictive capability, suggesting that further improvements to this compound's sweet taste properties are possible through continued modeling and design oup.com.
Here is an example of how research findings on specific mutations and their effects on sweetness, often informed by predictive modeling, can be presented:
| Mutation | Predicted Effect on Sweetness | Experimental Sweetness Relative to Wild-Type this compound | Modeling Method Used | Reference |
| E41A | Increase | Significantly sweeter | Not explicitly stated in snippet, likely SAR-based or docking researchgate.net | researchgate.net |
| E41K | Increase | Significantly sweeter | Not explicitly stated in snippet, likely SAR-based or docking researchgate.net | researchgate.net |
| E41R | Increase | Significantly sweeter | Not explicitly stated in snippet, likely SAR-based or docking researchgate.net | researchgate.net |
| R43K | Decrease | Decreased sweetness | SAR-based or docking oup.comresearchgate.net | oup.comresearchgate.net |
| R43E | Decrease | Decreased sweetness | SAR-based or docking researchgate.net | researchgate.net |
| H31R | Increase | Significantly increased sweetness | SAR-based or docking researchgate.net | researchgate.net |
| D29K | Increase | Higher sweetness | Docking simulation researchgate.net | researchgate.net |
| R43A | Decrease | Lower sweetness | Docking simulation researchgate.net | researchgate.net |
Note: The "Predicted Effect on Sweetness" is inferred from the experimental results and the context of using modeling for prediction in the cited sources.
Predictive modeling, encompassing techniques from structural bioinformatics to machine learning, is thus an indispensable tool in the rational design of this compound variants, enabling a more efficient and targeted approach to improving its properties for various applications.
Evolutionary Biology and Comparative Studies of Brazzein
Evolutionary Trajectory and Phylogeny of Brazzein
This compound is found in Pentadiplandra brazzeana, the sole species in the family Pentadiplandraceae. Phylogenetic analyses suggest that Pentadiplandra is a relict genus that branched off near the base of the core Brassicales. wikipedia.org This indicates a potentially ancient origin for the plant producing this compound.
While specific detailed phylogenetic studies focusing solely on the evolutionary trajectory of the this compound protein itself are less extensively documented compared to broader gene families like SWEET transporters, the presence of this compound in a basal Brassicales lineage suggests its emergence may predate the diversification of many other plant families. wikipedia.org The evolution of sweet proteins in plants is thought to be driven by the selective advantage they provide in attracting seed dispersers, particularly primates. researchgate.netoobli.com
Comparative Analysis with Other Sweet-Tasting Proteins
This compound is one of several sweet-tasting proteins isolated from plants, primarily found in tropical regions. Other well-characterized sweet proteins include Thaumatin, Monellin, Mabinlin, Pentadin, Curculin, and Miraculin. nih.govresearchgate.netusamv.ro Interestingly, despite eliciting the same sweet taste sensation, these proteins often show little to no sequence homology or structural similarity. nih.govcore.ac.ukwisc.edu
Structural and Functional Homologies and Divergences
This compound is the smallest of the sweet proteins, consisting of 54 amino acid residues. nih.govusda.govnih.gov Its structure includes one short alpha-helix and three strands of antiparallel beta-sheet, stabilized by four disulfide bonds. frontiersin.org These disulfide bonds contribute significantly to this compound's remarkable heat and pH stability. usamv.ronih.govfrontiersin.orgresearchgate.net
In contrast, Monellin is a heterodimer of two non-covalently linked polypeptide chains (44 and 50 residues), and Thaumatin is a larger protein with 207 amino acid residues and eight intramolecular disulfide bonds. nih.govnih.gov Despite these structural differences, these proteins all interact with the same sweet taste receptor, TAS1R2-TAS1R3, in humans and certain other primates. oobli.comcore.ac.ukmdpi.com
The lack of significant sequence or structural homology among these sweet proteins, despite their shared function, suggests convergent evolution. This implies that the sweet taste property evolved independently in different plant lineages, likely in response to similar selective pressures, such as attracting frugivores. researchgate.netoobli.com
A comparative overview of some sweet proteins:
| Sweet Protein | Source Plant | Approximate Sweetness (vs. Sucrose) | Size (Amino Acids) | Structural Features | Stability (Heat/pH) |
| This compound | Pentadiplandra brazzeana | 500-2000x (weight basis) nih.govusda.gov | 54 nih.govnih.gov | Alpha-helix, beta-sheet, 4 disulfide bonds frontiersin.org | High usamv.ronih.govresearchgate.net |
| Monellin | Dioscoreophyllum cumminsii | 100,000x (molar basis) nih.gov | 94 (2 chains) nih.gov | Two non-covalently linked chains nih.govnih.gov | Low (heat/acid) nih.gov |
| Thaumatin | Thaumatococcus daniellii | 2000-3000x (weight basis) nih.govresearchgate.net | 207 nih.gov | Complex fold, 8 disulfide bonds nih.gov | High nih.gov |
| Pentadin | Pentadiplandra brazzeana | ~500x (weight basis) nih.govresearchgate.net | ~12 kDa frontiersin.org | Subunits linked by disulfide bonds (limited info) nih.govfrontiersin.org | Limited info |
Evolutionary Relationships of Sweet Proteins within Plant Families
The emergence of sweet proteins in different plant families, such as Pentadiplandraceae (this compound) and Marantaceae (Thaumatin), highlights independent evolutionary events. wikipedia.orgnih.gov This suggests that the ability to produce proteins that interact with the sweet taste receptor has evolved multiple times in plants.
While this compound is found in a family with a basal position within the Brassicales, other sweet proteins originate from different orders, indicating a scattered distribution across the plant phylogeny. wikipedia.org This pattern supports the idea that the evolution of sweet proteins is a result of convergent evolution driven by the ecological interaction with frugivores.
Coevolutionary Dynamics with Primate Taste Receptors
The presence of intensely sweet, non-caloric proteins in fruits is hypothesized to be a result of coevolution between plants and their primate seed dispersers. researchgate.netoobli.comoup.comnih.gov By mimicking the sweet taste of sugars, these proteins can entice primates to consume the fruit, thereby facilitating seed dispersal, while providing little nutritional reward. researchgate.netnih.gov
Molecular Adaptations in Receptor Genes
The sweet taste receptor in mammals is a heterodimer formed by the TAS1R2 and TAS1R3 proteins. oobli.comcore.ac.ukjneurosci.org Variations in the genes encoding these receptor subunits can influence the perception of different sweet compounds, including sweet proteins. researchgate.netoup.comnih.govsi.eduresearchgate.net
Studies on primate taste receptors have revealed variations in the TAS1R3 gene that correlate with the ability to taste this compound. researchgate.netnih.govsi.eduscience.gov For example, most catarrhine primates (Old World monkeys and apes) possess a TAS1R3 genotype that allows them to taste this compound as sweet. researchgate.netnih.gov However, Western gorillas exhibit derived mutations at specific amino acid sites in T1R3 that are critical for this compound perception, rendering them less sensitive or unable to taste this compound's sweetness. researchgate.netnih.govsi.edu This suggests a potential counter-adaptation in gorillas to the non-caloric sweet signal of this compound. researchgate.netoup.comnih.govsi.edu
Biochemical Mimicry and Evolutionary Pressures
The production of sweet proteins by plants is considered a form of biochemical mimicry. researchgate.netnih.gov Plants produce these proteins to mimic the taste of energy-rich sugars, thereby exploiting the innate preference of primates for sweetness to ensure seed dispersal. researchgate.netoobli.comnih.gov
This mimicry creates an evolutionary pressure on primates. While tasting sweetness is generally advantageous for identifying energy-rich food sources, responding to non-caloric sweet signals like this compound could be disadvantageous if it leads to consumption of fruits with low nutritional value. si.edu The observed mutations in the gorilla TAS1R3 receptor are hypothesized to be a result of this evolutionary pressure, allowing them to avoid being "tricked" by the false sweet signal of this compound. researchgate.netoup.comnih.govsi.edu This dynamic between the plant evolving a deceptive sweet signal and the primate evolving a mechanism to detect or ignore this signal exemplifies an evolutionary "arms race". researchgate.netnih.govscience.govclin-star.org
Advanced Research Methodologies in Brazzein Studies
In Vitro Receptor Activation Assays (e.g., Cell-based Reporter Systems)
In vitro receptor activation assays, particularly cell-based reporter systems, are crucial for assessing the interaction of brazzein and its variants with the human sweet taste receptor, TAS1R2/TAS1R3. researchgate.netresearchgate.netidexlab.comnih.govbiorxiv.org This heterodimeric G-protein coupled receptor (GPCR) is responsible for perceiving sweet taste. researchgate.net
Cell-based assays typically involve heterologous expression of the human sweet taste receptor subunits (TAS1R2 and TAS1R3) in cell lines, such as human embryonic kidney (HEK-293) cells. nih.govbiorxiv.orgresearchgate.net These cells are engineered to respond to receptor activation by triggering a measurable signal, such as calcium mobilization or activation of a reporter gene. nih.govbiorxiv.org
Researchers use these assays to screen libraries of this compound variants and evaluate their ability to activate the sweet receptor. researchgate.netresearchgate.net This allows for the identification of variants that are sweeter, less sweet, or have altered potency compared to wild-type this compound. researchgate.netresearchgate.net For instance, a study screening approximately 2000 this compound variants expressed in Pichia pastoris used a cell-based assay to evaluate their activation of human TAS1R2/TAS1R3. researchgate.netresearchgate.net The data from such assays can predict sweetness intensity in vitro, although sensory panels are needed for in vivo sweetness quality assessment. researchgate.netresearchgate.net
Studies have shown that this compound interacts with both TAS1R2 and TAS1R3 subunits, with the Venus flytrap module of TAS1R2 being important for agonism. nih.gov Cell-based assays, combined with site-directed mutagenesis, have helped identify key amino acid residues in both this compound and the receptor that are involved in their interaction. idexlab.comnih.govnih.gov For example, mutations in this compound at putative interaction sites, such as Loop43, the N- and C-termini, Loop33, and Loop9-19, have been assayed using cell-based systems to understand their impact on receptor activation. idexlab.comnih.govnih.gov Basic residues in Site 1 (Loop43) and acidic residues in Site 2 (N- and C-termini and adjacent Glu36, Loop33) were found to be essential for positive responses in these assays. idexlab.comnih.govnih.gov
Spectroscopic Techniques for Conformational Analysis (beyond basic structural, e.g., real-time dynamics)
Spectroscopic techniques are vital for analyzing the conformation and dynamics of this compound, providing insights beyond basic static structures. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are commonly employed. researchgate.netresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.govscilit.com
NMR spectroscopy is particularly powerful for determining the three-dimensional structure of this compound in solution and studying its dynamic properties. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov Studies using 1H NMR spectroscopy first reported the three-dimensional structure of this compound, revealing a cysteine-stabilized alpha-beta motif. researchgate.netmdpi.com Further NMR studies at different pH values have provided details on its secondary structure, including alpha-helices and antiparallel beta-sheets. researchgate.netmdpi.com
Beyond static structure, NMR can probe the dynamics of the protein. For instance, heteronuclear {1H}-15N NOE data can be collected to evaluate backbone dynamics. semanticscholar.orgnih.gov Research has correlated the sweetness of this compound variants with patterns of hydrogen bonds detected by NMR spectroscopy. researchgate.netsemanticscholar.orgnih.gov Altered magnitudes of couplings in NMR data can identify hydrogen bonds that are strengthened or weakened, while missing couplings indicate broken hydrogen bonds. semanticscholar.orgnih.gov Studies have shown that "sweet" this compound variants exhibit a consistent pattern of hydrogen bonds, while "non-sweet" variants lack specific hydrogen bonds and show greater mobility in certain regions. researchgate.netsemanticscholar.orgnih.gov
CD spectroscopy is used to analyze the secondary structure and conformational state of this compound and its recombinant forms. researchgate.nettandfonline.commdpi.comnih.gov CD analysis can confirm that recombinant this compound has a similar secondary structure to the native protein, which is important for its sweetness intensity. tandfonline.comnih.gov
X-ray Crystallography is another technique used to determine the crystal structure of this compound, offering high-resolution structural information. researchgate.netmdpi.comresearchgate.net Comparisons between crystal and solution structures can reveal differences in backbone folds and side-chain conformations, including the presence of additional helical regions in the crystal structure. researchgate.net
Genetic Engineering and Molecular Cloning for Research Applications
Genetic engineering and molecular cloning are fundamental techniques for producing this compound recombinantly and generating variants for research. scielo.brresearchgate.netusamv.roresearchgate.netnih.govthejaps.org.pkthejaps.org.pkgoogle.comresearchgate.netfraunhofer.de Due to the challenges and expense of extracting this compound from its natural source, heterologous expression systems are widely used. scielo.bridexlab.comresearchgate.netusamv.ro
The process typically involves synthesizing a gene coding for this compound, often codon-optimized for the chosen expression host, and inserting it into a recombinant vector. researchgate.netnih.govthejaps.org.pkthejaps.org.pkgoogle.comresearchgate.net Various host organisms have been explored for this compound production, including bacteria (Escherichia coli, Bacillus licheniformis), yeasts (Pichia pastoris, Kluyveromyces lactis, Saccharomyces cerevisiae), and transgenic plants (tobacco, maize). scielo.brresearchgate.netusamv.rotandfonline.comresearchgate.netnih.govthejaps.org.pkthejaps.org.pkfraunhofer.de
Molecular cloning techniques, such as PCR and ligation, are used to insert the this compound gene into expression vectors containing appropriate promoters and selection markers. thejaps.org.pkthejaps.org.pkresearchgate.net Transformation methods, such as heat shock or calcium chloride methods for E. coli, are used to introduce the recombinant vectors into host cells. thejaps.org.pkthejaps.org.pkresearchgate.net
Genetic engineering allows for the creation of this compound variants through techniques like site-directed mutagenesis. researchgate.netresearchgate.netidexlab.comnih.govnih.govgoogle.com By substituting specific amino acid residues, researchers can investigate their impact on sweetness, stability, expression levels, and interaction with the sweet receptor. researchgate.netresearchgate.netidexlab.comnih.govnih.govgoogle.com Large libraries of this compound variants covering the full sequence space have been generated and expressed using these methods. researchgate.netresearchgate.net
Optimization of expression systems is an ongoing area of research, focusing on improving yield, solubility, and proper folding of recombinant this compound, including the formation of correct disulfide bonds crucial for its structure and stability. tandfonline.comresearchgate.netnih.govgoogle.com Secretory expression systems, often involving signal peptides, are explored to facilitate purification and obtain active protein. researchgate.netidexlab.comtandfonline.comnih.gov
Taste Panel Methodologies in Research (for assessing engineered variants)
While cell-based assays provide valuable in vitro data on receptor activation, human taste panels are essential for assessing the actual sensory properties of this compound and its engineered variants in vivo. researchgate.netscielo.brresearchgate.netidexlab.comnih.govnih.govnih.govnih.govjmb.or.kr Taste panels provide subjective evaluation of sweetness intensity, quality, temporal profile (onset and lingering), and the presence of off-tastes (e.g., bitterness, metallic). researchgate.netresearchgate.net
Taste panel methodologies in research often involve presenting samples of this compound variants to trained or untrained tasters under controlled conditions. nih.govjmb.or.kr Double-blind tests are commonly used to minimize bias. scielo.brnih.gov Sweetness intensity is typically evaluated by comparing the samples to standard sucrose (B13894) solutions of known concentrations, often using scales or pairwise comparisons. scielo.brnih.govnih.gov
For example, a human taste panel might compare the sweetness of a this compound variant solution to a 2% sucrose solution to obtain a sweetness score. nih.gov Studies have used scales, such as a 10-point scale, to evaluate sweetness intensities. researchgate.net Taste detection thresholds can also be assessed using methods like forced-choice ascending concentration series. researchgate.net
Data from taste panels on this compound variants have been presented comparing sweetness levels relative to wild-type this compound. nih.gov This data helps correlate specific mutations with changes in perceived sweetness. nih.gov
Example Data Table (Illustrative - based on search result information):
| This compound Variant | In Vitro Receptor Activation (Relative to WT) | Sweetness Intensity (vs. Sucrose, weight basis) | Sensory Profile Notes |
| Wild Type this compound | 1.0 | ~1330-2500x scielo.brjmb.or.kr | Pleasant, sugar-like, some lingering researchgate.netresearchgate.net |
| D40K | Higher nih.gov | ~3x sweeter than WT nih.gov | |
| R43A | Reduced nih.govnih.gov | Profoundly reduced nih.govnih.gov | |
| ins18RI19 | No activation nih.gov | Devoid of sweetness nih.gov | |
| Selected Engineered Variants | Varied (sweeter, less sweet, or similar to WT) researchgate.netresearchgate.net | Varied researchgate.netresearchgate.net | Improved sensory profile observed for some variants (e.g., reduced off-tastes, altered temporal profile) researchgate.netresearchgate.netfraunhofer.de |
Note: The specific numerical values for sweetness intensity can vary depending on the study and methodology used.
Future Directions and Open Questions in Brazzein Research
Comprehensive Elucidation of Brazzein-Receptor Activation Mechanism
While it is known that this compound activates the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits, the precise molecular mechanism of this activation remains largely unknown. researchgate.netresearchgate.netmdpi.comvitagora.com Unlike small molecule sweeteners, this compound is a much larger protein, suggesting a different activation pathway. vitagora.com
Current research indicates that this compound interacts with both the T1R2 and T1R3 subunits. nih.gov Specifically, the Venus flytrap domain of T1R2 appears important for this compound agonism. nih.gov Some studies suggest interactions with the cysteine-rich domain (CRD) of T1R3 may also play a role. researchgate.netgrantome.com Molecular modeling and docking studies have proposed "wedge models" where this compound docks between the open cleft of the T1R2 or T1R3 N-terminal domains (NTDs). researchgate.netresearchgate.net However, these models have not been fully confirmed by site-directed mutagenesis experiments. researchgate.netresearchgate.netnih.gov
Future research needs to experimentally validate these proposed models and precisely map the key interaction sites on both this compound and the sweet taste receptor. Site-directed mutagenesis combined with functional assays, such as calcium mobilization assays in heterologous expression systems, will be crucial for this. mdpi.comnih.gov Techniques like NMR saturation transfer have already provided insights into the importance of T1R2-NTD and T1R3-CRD for this compound sensitivity, and further application of such biophysical methods will be valuable. researchgate.net Understanding the dynamic aspects of the interaction, including conformational changes in both this compound and the receptor upon binding, is also a critical open question.
Development of Novel and Sustainable Bioproduction Platforms
Obtaining this compound directly from its natural source, the fruit of Pentadiplandra brazzeana, is challenging due to the plant's limited distribution and the inefficiency and expense of extraction. researchgate.netnih.gov This has driven efforts to develop recombinant DNA technology for this compound production. researchgate.net
Various heterologous expression systems have been explored, including bacteria (such as Escherichia coli and Lactococcus lactis), yeasts (Saccharomyces cerevisiae, Pichia pastoris, and Kluyveromyces lactis), and transgenic plants (like maize, rice, and lettuce). researchgate.netmdpi.comnih.govmdpi.com While some systems have shown promise, such as Pichia pastoris yielding approximately 120 mg/L of this compound and Kluyveromyces lactis producing around 104 mg/L with sensory characteristics similar to the native protein, optimizing yield, scalability, and cost-effectiveness remains a focus. nih.govmdpi.com
Novel and sustainable bioproduction platforms are actively being developed. Precision fermentation, particularly using engineered yeast as microbial factories, is being explored for scalable and cost-effective production with a lower environmental impact compared to traditional sugar production. levprot.com Transgenic plant systems, such as expressing this compound in corn seeds, also offer potential for industrial-scale production and can contribute to the sustainability of this compound sourcing. nih.govmdpi.com Recent research has also investigated using carrot cell suspension in bioreactors as a synthesis platform, demonstrating increased expression through abiotic stress. nih.govresearchgate.net Further research is needed to enhance expression levels, improve purification processes, and ensure the functional and sensory equivalence of recombinant this compound from different platforms.
An example of current research in this area includes the use of novel fusion tags and engineered proteases to enhance the solubility and efficient production of this compound in systems like E. coli. koreascience.kr
Rational Design of Highly Optimized this compound Variants for Specific Research Applications
Understanding the structure-activity relationship of this compound is crucial for designing variants with altered or improved properties. Site-directed mutagenesis experiments have identified key amino acid residues involved in the interaction with the sweet taste receptor. mdpi.comnih.gov For instance, mutations at positions like Y39 have been shown to significantly reduce sweetness. nih.gov Conversely, substitutions of some residues have been reported to increase this compound's sweetness. mdpi.comnih.gov
Rational design efforts, often guided by molecular modeling and docking studies, aim to create this compound analogs with enhanced sweetness potency, altered taste profiles (e.g., reduced lingering aftertaste), or improved stability characteristics. researchgate.netnih.govoup.com Computational approaches, including the use of protein language models, are emerging as powerful tools for exploring new this compound homologs with potentially improved features like thermostability and sweetness, leading to the identification of unexpected beneficial mutations. researchgate.netbiorxiv.org
Future research will continue to leverage computational design and high-throughput screening methods to explore a wider range of mutations and modifications. The goal is to create a library of this compound variants tailored for specific applications, such as synergistic blends with other sweeteners or use in food processing requiring high temperatures or specific pH conditions. vitagora.comlevprot.comwikipedia.org
Expanding the Understanding of this compound's Broader Biomolecular Interactions (e.g., non-taste receptor interactions)
While this compound is primarily known for its interaction with the sweet taste receptor, research into its potential interactions with other biomolecules is an open area. Some studies have begun to explore potential interactions beyond taste perception. For example, preliminary research has investigated the potential anticancer effect of this compound and its interaction with Toll-like receptor 5 (TLR5), suggesting a possible role as an antitumor drug candidate. dntb.gov.ua
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the structural features of Brazzein critical for its interaction with the human sweet taste receptor (T1R2/T1R3)?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve this compound’s tertiary structure. Pair this with saturation transfer difference (STD) NMR to map binding epitopes between this compound and the receptor’s extracellular domains . Mutagenesis studies (e.g., alanine scanning) can validate key residues (e.g., A16C17 mutation reduces sweetness by disrupting receptor affinity) .
Q. What expression systems are suitable for recombinant this compound production, and how can yield be optimized?
- Methodology : Test plasmid/strain combinations in bacterial systems (e.g., E. coli or Lactococcus lactis). Signal peptides like MalE and HstI enhance periplasmic secretion in E. coli, achieving yields up to 7.73 mg/L . For eukaryotic systems, yeast or plant-based expression may improve post-translational modifications. Quantify expression via SDS-PAGE and sweetness potency via human taste panels or cell-based receptor assays .
Q. How do stability assays under varying pH and temperature conditions inform this compound’s suitability for food applications?
- Methodology : Incubate purified this compound across pH (2–10) and temperature (4–100°C) ranges. Monitor structural integrity via circular dichroism (CD) spectroscopy and sweetness retention via dose-response curves in sensory trials. Compare with thermolabile sweeteners (e.g., steviol glycosides) to highlight this compound’s resilience .
Advanced Research Questions
Q. What computational approaches can predict and validate novel this compound analogs with enhanced sweetness potency?
- Methodology : Use homology modeling of the T1R2/T1R3 receptor to dock this compound variants. Molecular dynamics (MD) simulations assess binding stability. Validate top candidates via in vitro receptor activation assays (e.g., calcium imaging in HEK293 cells expressing T1R2/T1R3) and psychophysical taste trials . For example, AI-designed V23 mutants show higher EC50 values than wild-type this compound .
Q. How can conflicting data on this compound’s receptor binding mode be resolved?
- Methodology : Compare low-resolution docking models with experimental mutagenesis data. For instance, conflicting reports on T1R2 vs. T1R3 interaction can be tested using chimeric receptors or competitive binding assays with known ligands (e.g., cyclamate). STD NMR with live cell membranes confirms non-competitive binding mechanisms .
Q. What experimental strategies elucidate this compound’s anti-cancer properties via Toll-like receptor 5 (TLR5) activation?
- Methodology : Perform molecular docking and MD simulations to map this compound-TLR5 interactions. Validate via gene expression analysis (e.g., upregulated MAP1S and TNF-α in MCF-7 cells) and functional assays (e.g., NF-κB luciferase reporter). Compare wild-type and mutants (e.g., p.A19K) to identify critical binding regions .
Methodological Considerations
Q. How to address low yields in this compound expression systems?
- Approach : Optimize codon usage for the host organism. Test induction conditions (e.g., IPTG concentration, temperature). For secretion, screen signal peptides (e.g., MalE, HstI) and use protease-deficient strains. Fermentation scaling with pH/DO control improves biomass and protein yield .
Q. What analytical techniques are critical for assessing this compound purity and functionality?
- Approach :
- Purity : Reverse-phase HPLC or SDS-PAGE.
- Sweetness : Human sensory panels (ISO 6658) or in vitro receptor assays (e.g., HEK293-T1R2/T1R3 cells with calcium-sensitive dyes).
- Structural integrity : CD spectroscopy, NMR, or thermal shift assays .
Data Contradiction Analysis
Q. Why do studies report divergent sweetness potencies for similar this compound mutants?
- Resolution : Variability arises from differences in:
- Expression systems : E. coli vs. eukaryotic hosts may alter folding/post-translational modifications.
- Assay conditions : Receptor cell lines (e.g., HEK293 vs. CHO) or taste panel protocols (e.g., labeled magnitude scale vs. forced-choice testing).
- Mutant design : Single vs. combined mutations (e.g., A16C17 vs. multi-residue substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
